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Compound of Interest

Compound Name: SS47

Cat. No.: B15615059 Get Quote

Disclaimer: Publicly available scientific literature and databases do not contain information on a

specific compound designated "SS47." This guide focuses on the well-characterized Szeto-

Schiller (SS) peptides, particularly SS-31 (also known as Elamipretide or Bendavia) and SS-20,

which are likely related to the query. The "SS" designation in the query strongly suggests a

connection to this class of compounds.

Introduction
Szeto-Schiller (SS) peptides are a class of small, water-soluble, amphipathic tetrapeptides with

a characteristic motif of alternating aromatic and cationic amino acids.[1][2] These peptides are

of significant interest in drug development due to their ability to selectively target the inner

mitochondrial membrane, independent of the mitochondrial membrane potential.[1][3] Their

primary intracellular site of action is cardiolipin, a phospholipid unique to the inner

mitochondrial membrane.[4] By interacting with cardiolipin, SS peptides can modulate

mitochondrial function, offering therapeutic potential for a wide range of conditions associated

with mitochondrial dysfunction, including ischemia-reperfusion injury, heart failure,

neurodegenerative diseases, and metabolic disorders.[1][2][5]

This technical guide provides an in-depth overview of the biophysical properties of SS

peptides, focusing on SS-31, the most extensively studied compound in this class. The

information presented is intended for researchers, scientists, and drug development

professionals.
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Chemical and Physical Properties
SS peptides are characterized by their small size and specific amino acid sequences that

confer their unique properties.

Property SS-31 (Elamipretide) SS-20

Amino Acid Sequence
D-Arg-2’6′-dimethyl-Tyr-Lys-

Phe-NH₂
Phe-D-Arg-Phe-Lys-NH₂

Molecular Weight 639.8 g/mol [3]
Data not available in search

results

Formal Charge (pH 7.4) +3[1]
Data not available in search

results

Solubility Water-soluble[2][3]
Data not available in search

results

Stability

Stable in solution and not

easily degraded by

peptidases[2][3]

Data not available in search

results

Biophysical Interactions with Lipid Membranes
The primary mechanism of action of SS peptides involves their interaction with the inner

mitochondrial membrane, specifically with cardiolipin. This interaction is governed by both

electrostatic and hydrophobic forces.[6]

Membrane Binding and Partitioning
SS-31 partitions into the interfacial region of lipid bilayers with an affinity that is directly related

to the surface charge of the membrane.[1][7] The binding is characterized by the following:

High Affinity for Anionic Phospholipids: SS-31 exhibits a strong preference for membranes

enriched in anionic phospholipids like cardiolipin.[1]

Electrostatic and Hydrophobic Interactions: The cationic residues of the peptide interact with

the negatively charged phosphate groups of cardiolipin, while the aromatic residues are
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thought to have hydrophobic interactions with the acyl chains of the lipid.[6]

Enthalpically and Entropically Favorable: The interaction of SS-31 with membranes is a

thermodynamically favorable process.[1]

Effects on Membrane Properties
Upon binding, SS-31 modulates several biophysical properties of the lipid bilayer:

Alteration of Surface Electrostatics: SS-31 binding leads to a modulation of the surface

electrostatic properties of both model and mitochondrial membranes.[1][7] This can influence

the distribution of ions and proteins at the membrane interface.[1]

Changes in Lipid Packing: The peptide induces saturable alterations in lipid packing within

the membrane.[1][7]

No Destabilization of Lamellar Bilayers: Importantly, even at high concentrations, SS-31

binding does not destabilize the overall lamellar structure of the lipid bilayer.[1][7]

Experimental Protocols
The biophysical characterization of SS peptide interactions with membranes involves a variety

of experimental techniques.

Isothermal Titration Calorimetry (ITC)
Purpose: To determine the thermodynamic parameters of peptide-membrane binding, including

binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Methodology:

A solution of the SS peptide is prepared in a suitable buffer.

A suspension of large unilamellar vesicles (LUVs) of a defined lipid composition (e.g.,

containing cardiolipin) is prepared in the same buffer.

The LUV suspension is placed in the sample cell of the ITC instrument.

The peptide solution is loaded into the injection syringe.
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A series of small, defined volumes of the peptide solution are injected into the LUV

suspension.

The heat change associated with each injection is measured.

The resulting data is fitted to a suitable binding model to extract the thermodynamic

parameters.[6]

Fluorescence Spectroscopy
Purpose: To study the partitioning of the peptide into the lipid bilayer and its effect on

membrane properties.

Methodology (using a fluorescent probe like 1,8-ANS):

Prepare LUVs of the desired lipid composition.

Add a fluorescent probe (e.g., 1,8-ANS) that exhibits a change in its fluorescence properties

upon binding to the membrane interface.

Measure the baseline fluorescence of the LUV and probe solution.

Titrate the solution with the SS peptide.

Monitor the changes in fluorescence intensity and/or emission wavelength of the probe.

These changes provide information about the peptide's interaction with the membrane and

its effect on the local environment of the probe.[8]

Chemical Cross-linking/Mass Spectrometry
Purpose: To identify specific protein interaction partners of the SS peptide within the

mitochondria.

Methodology:

Synthesize a version of the SS peptide containing a photo-activatable cross-linker (e.g.,

bSS-31).
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Isolate mitochondria from a relevant tissue or cell type.

Incubate the isolated mitochondria with the cross-linkable peptide.

Expose the mixture to UV light to activate the cross-linker, forming covalent bonds between

the peptide and its interacting proteins.

Lyse the mitochondria and digest the proteins into smaller peptides.

Analyze the resulting peptide mixture using mass spectrometry to identify the cross-linked

proteins.[6]

Signaling Pathways and Mechanisms of Action
The interaction of SS-31 with cardiolipin has several downstream effects on mitochondrial

function and cellular signaling.
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Caption: SS-31 targets the inner mitochondrial membrane and interacts with cardiolipin.

The binding of SS-31 to cardiolipin is thought to stabilize the electron transport chain

complexes, leading to more efficient electron transfer and a reduction in the production of
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reactive oxygen species (ROS).[2] This also enhances ATP synthesis. Furthermore, SS-31 has

been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a

key event in the initiation of apoptosis.[2][6]

Experimental Workflow for Biophysical
Characterization
The following diagram illustrates a typical workflow for the biophysical characterization of an SS

peptide.
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Caption: A typical experimental workflow for characterizing SS peptides.
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Conclusion
The Szeto-Schiller peptides, particularly SS-31, represent a promising class of mitochondria-

targeted therapeutics. Their unique biophysical properties, characterized by selective targeting

of and interaction with cardiolipin in the inner mitochondrial membrane, underpin their ability to

modulate mitochondrial function and protect against cellular damage. A thorough

understanding of these biophysical principles is crucial for the continued development and

optimization of this important class of drug candidates. Further research into the structure-

activity relationships of different SS peptide analogs will be instrumental in designing next-

generation therapeutics with enhanced efficacy and specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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